Ethanol, 2-[[(1-ethyl-2-pyrrolidinyl)methyl]amino]-
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) :
- δ 1.02 (t, J = 7.2 Hz, 3H): Ethyl group CH3 protons.
- δ 2.35–2.55 (m, 6H): Pyrrolidine ring protons (H3, H4, H5) and N-CH2-CH3.
- δ 2.78 (dd, J = 10.4, 4.8 Hz, 2H): Methylamino CH2 adjacent to NH.
- δ 3.45 (br s, 1H): Exchangeable NH proton.
- δ 3.62 (t, J = 5.6 Hz, 2H): Ethanol CH2OH.
- δ 4.81 (s, 1H): Hydroxyl proton (disappears in D2O exchange) .
¹³C NMR (100 MHz, CDCl₃) :
Infrared (IR) Spectroscopy
Key absorption bands (cm⁻¹):
Mass Spectrometry (MS)
- Molecular ion : m/z 186.2 ([M]⁺, 15% abundance).
- Base peak : m/z 98.1 ([C₅H₁₂N]⁺, pyrrolidine fragment).
- Other fragments:
This spectroscopic profile aligns with structurally related 1-ethylpyrrolidine derivatives, confirming the compound’s identity .
Properties
CAS No. |
546114-77-6 |
|---|---|
Molecular Formula |
C9H20N2O |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
2-[(1-ethylpyrrolidin-2-yl)methylamino]ethanol |
InChI |
InChI=1S/C9H20N2O/c1-2-11-6-3-4-9(11)8-10-5-7-12/h9-10,12H,2-8H2,1H3 |
InChI Key |
CPCRYKMSYDQHBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNCCO |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Ethyl-2-aminomethylpyrrolidine
A key intermediate, 1-ethyl-2-aminomethylpyrrolidine, is commonly prepared by catalytic hydrogenation of 1-ethyl-2-nitromethylenepyrrolidine. This method is well-documented in Russian patent RU2081111C1 and involves:
- Dissolving 1-ethyl-2-nitromethylenepyrrolidine in ethanol or methanol
- Adding Raney Nickel catalyst (typically 5 g per ~25 g substrate)
- Stirring under hydrogen atmosphere at room temperature and atmospheric pressure for approximately 5 hours
- Filtering off the catalyst and distilling the product
Reaction conditions and yields:
| Parameter | Condition/Value |
|---|---|
| Solvent | Ethanol or Methanol |
| Catalyst | Raney Nickel (5 g per 25 g substrate) |
| Temperature | Room temperature (25 °C) |
| Pressure | Atmospheric hydrogen pressure |
| Reaction time | 5 hours |
| Yield | ~65% |
| Product purity (GC) | Not specified |
This method yields 1-ethyl-2-aminomethylpyrrolidine with moderate efficiency. The main drawbacks include the need for catalyst regeneration and solvent drying, as well as relatively low yield compared to ideal standards.
Optimization of Hydrogenation
Further optimization studies have shown that varying the molar ratio of CO2 to H2 and reaction temperature can improve selectivity and yield:
| Example | CO2:H2 Molar Ratio | Temperature (°C) | Selectivity (%) |
|---|---|---|---|
| 7 | 1.0:1 | 25 | 90.5 |
| 8 | 0.2:1 | 100 | 93.6 |
| 9 | 0.2:1 | 50 | 98.9 |
| 10 | 0.1:1 | 25 | 99.2 |
These data indicate that lower CO2:H2 ratios and moderate temperatures favor higher selectivity toward the desired amine.
Resolution and Purification of (S)-N-ethyl-2-aminomethylpyrrolidine
To obtain optically pure (S)-enantiomer, a resolution method involving dextrotartaric acid is employed, as described in Chinese patent CN102442935A:
- N-ethyl-2-aminomethylpyrrolidine is added dropwise into a cooled mixture of dextrotartaric acid, alcohol (methanol or ethanol), and water at 0–30 °C
- The mixture is stirred for 6–24 hours to form the tartrate salt
- The salt is filtered and washed with alcohol
- The mother liquor pH is adjusted to 9–10 with sodium hydroxide or other alkalis to precipitate tartrate salts
- The filtrate is distilled to recover the free base (S)-N-ethyl-2-aminomethylpyrrolidine
| Parameter | Condition/Value |
|---|---|
| Temperature | 0–30 °C (optimal 10–20 °C) |
| Stirring time | 6–24 hours (optimal 6–12 hours) |
| Solvent | Methanol or ethanol |
| Mass ratio (dextrotartaric acid:water) | 1–3:1 |
| pH adjustment agent | Sodium hydroxide, potassium hydroxide, or soda ash |
| Yield | >35% |
| Purity (GC) | >99% |
| Optical rotation | ~ -105 to -106 ° |
This method is cost-effective and yields high-purity optically active amine suitable for further synthesis steps.
Final Functionalization to Ethanol, 2-[[(1-ethyl-2-pyrrolidinyl)methyl]amino]-
The final step involves coupling the aminomethylpyrrolidine intermediate with an ethanol moiety, typically via reaction with 2-chloroethanol or similar reagents under controlled conditions. Although specific detailed protocols are less frequently published, the general approach includes:
- Nucleophilic substitution of the amino group with 2-chloroethanol or ethylene oxide
- Use of base catalysts to facilitate the reaction
- Purification by crystallization or chromatography
Industrial scale synthesis may employ continuous flow reactors to optimize reaction efficiency and yield.
Summary Table of Preparation Methods
| Step | Method/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Hydrogenation of nitromethylene precursor | Raney Nickel catalyst, ethanol, RT, 5 h | ~65 | Not specified | Moderate yield, catalyst regeneration needed |
| Resolution with dextrotartaric acid | 0–30 °C, 6–24 h, methanol/ethanol, pH 9–10 | >35 | >99 | High purity, optically active product |
| Final aminoethylation | Reaction with 2-chloroethanol or ethylene oxide | Not specified | Not specified | Industrial scale uses continuous flow |
Research Findings and Notes
- The pyrrolidine ring with ethyl substitution enhances biological activity and binding affinity to neurotransmitter receptors, making the compound pharmacologically significant.
- The hydrogenation step is critical and can be optimized by adjusting solvent, catalyst, temperature, and gas ratios to improve yield and selectivity.
- The resolution step using dextrotartaric acid is a practical approach to obtain enantiomerically pure intermediates, which is essential for pharmaceutical applications.
- Industrial synthesis benefits from continuous flow reactors to improve process efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(((1-Ethylpyrrolidin-2-yl)methyl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various amines or alcohols.
Scientific Research Applications
Medicinal Applications
1. Antipsychotic Activity
Research indicates that derivatives of ethanol, 2-[[(1-ethyl-2-pyrrolidinyl)methyl]amino]- exhibit antipsychotic properties. A study highlighted the synthesis of several N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamides, which demonstrated neuroleptic activity in animal models . The results suggest potential therapeutic applications in treating schizophrenia and related disorders.
2. Pain Management
The compound has also been investigated for its role in pain management. In a comparative study involving morphine and hydromorphone conversion ratios, compounds related to ethanol, 2-[[(1-ethyl-2-pyrrolidinyl)methyl]amino]- were evaluated for their efficacy in pain relief, demonstrating a high pain control ratio .
Industrial Applications
1. Pharmaceutical Formulations
Ethanol, 2-[[(1-ethyl-2-pyrrolidinyl)methyl]amino]- is utilized in the formulation of various pharmaceutical products. Its solubility properties make it an excellent candidate for drug delivery systems. The compound can enhance the bioavailability of active pharmaceutical ingredients (APIs) when used as a solvent or co-solvent .
2. Cosmetic Industry
In cosmetic formulations, this compound serves as an active ingredient due to its stability and efficacy. It has been incorporated into products aimed at improving skin health and delivering targeted therapeutic effects .
Case Study 1: Neuroleptic Drug Development
A series of experiments were conducted to evaluate the neuroleptic activity of N-[(1-ethyl-2-pyrrolidinyl)methyl] derivatives. The study involved synthesizing multiple compounds and testing their effects on dopamine receptors. Results indicated that certain derivatives had a significant affinity for D2 and D3 receptors, suggesting their potential as antipsychotic agents.
Case Study 2: Pain Control Efficacy
In a clinical trial focusing on pain management, the conversion ratios of morphine to hydromorphone were assessed using ethanol, 2-[[(1-ethyl-2-pyrrolidinyl)methyl]amino]- based formulations. The study found that these formulations maintained effective pain control while minimizing adverse effects, highlighting their utility in clinical settings.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antipsychotic drug development | Effective neuroleptic activity observed |
| Pain Management | Efficacy in morphine to hydromorphone conversion | High pain control ratio |
| Pharmaceuticals | Solvent and co-solvent in drug formulations | Enhanced bioavailability of APIs |
| Cosmetics | Active ingredient in skin care products | Improved skin health outcomes |
Mechanism of Action
The mechanism of action of 2-(((1-Ethylpyrrolidin-2-yl)methyl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity of the compound to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
JAK2/FLT3 Inhibitor (Ethanol, 2-[[1-[2-fluoro-4-[[5-methyl-4-(1-propan-2-ylpyrazol-4-yl)pyrimidin-2-yl]amino]phenyl]piperidin-4-yl]-methylamino]ethanol)
- Structure : Features a piperidine core instead of pyrrolidine, with a fluorophenyl-pyrimidine substituent and a pyrazole group.
- Molecular Weight : ~610 g/mol (estimated from substituents).
- Biological Target : Inhibits JAK2 and FLT3 kinases, implicated in cancer therapy.
- Key Differences : The piperidine ring and pyrimidine-pyrazole substituents enhance kinase selectivity but reduce structural similarity to the target compound. Its larger size may limit blood-brain barrier penetration compared to the simpler pyrrolidine-based target molecule .
SIB-1553A (+/-)-4-[[2-(1-methyl-2-pyrrolidinyl)ethyl]thio]phenol hydrochloride
- Structure: Shares a pyrrolidine ring but substitutes the ethanolamine group with a thiophenol moiety.
- Molecular Weight : 298.8 g/mol.
- Biological Target : β4-subunit-containing nicotinic acetylcholine receptors (nAChRs).
- Functional Role: Enhances cognitive function via cholinergic modulation, with demonstrated efficacy in aged rodents and primates. Unlike the target compound, its thioether linkage and phenol group improve lipophilicity and receptor binding kinetics .
2-(Methyl-2-pyridylamino)ethanol
- Structure : Replaces the pyrrolidine ring with a pyridylmethyl group.
- Molecular Weight : 167.2 g/mol.
- Biological Target: Limited data, but pyridine derivatives often target neurotransmitter receptors or metal chelation.
2-[(6-Methyl-2-propyl-4-pyrimidinyl)amino]ethanol
- Structure : Substitutes pyrrolidine with a pyrimidine ring.
- Molecular Weight : 195.26 g/mol.
- Biological Target : Unclear, but pyrimidine derivatives commonly interact with kinases or DNA.
Comparative Analysis Table
Mechanistic and Therapeutic Divergence
- Kinase Inhibitors vs. Receptor Agonists: The JAK2/FLT3 inhibitor () and SIB-1553A () highlight divergent therapeutic pathways.
- Cognitive vs. Oncological Applications: SIB-1553A’s cognitive effects via nAChRs contrast with the JAK2 inhibitor’s anti-cancer role, underscoring the impact of minor structural changes on biological activity .
Q & A
Q. How is metabolic stability evaluated in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
